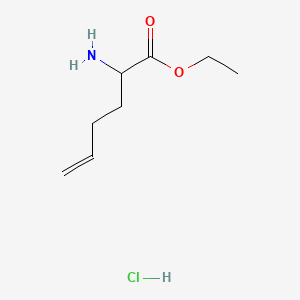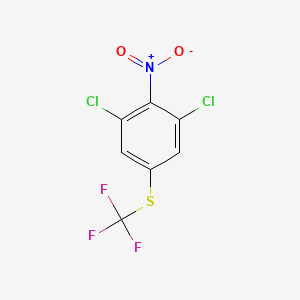
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, cyclopentane, and thiol groups coordinated with iron(2+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) typically involves the coordination of iron(2+) with the organic ligands. One common method is to react cyclopentane and 6-cyclopentylhexane-1-thiol with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the iron(2+) salt. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iron(2+) center can be reduced to iron(0) under certain conditions.
Substitution: The carbanide and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carbanide or thiol groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the iron(2+) center can produce iron(0) complexes.
科学的研究の応用
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its catalytic properties.
作用機序
The mechanism by which Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can activate the compound for catalytic reactions or enable it to interact with biological targets. The molecular targets and pathways involved include:
Catalysis: The iron(2+) center can facilitate electron transfer reactions, making it an effective catalyst.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Ferrocene: A well-known organometallic compound with iron(2+) sandwiched between two cyclopentadienyl rings.
Iron(II) thiolate complexes: Compounds with iron(2+) coordinated to thiolate ligands.
Uniqueness
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is unique due to its combination of carbanide, cyclopentane, and thiol groups, which provide distinct reactivity and potential applications compared to other iron(2+) complexes. Its ability to undergo various chemical reactions and its potential in catalysis and medicinal chemistry make it a compound of significant interest.
特性
分子式 |
C18H38FeS |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H22S.C5H10.2CH3.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;;;/h11-12H,1-10H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChIキー |
ZUTVSIFKNOHUBT-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CCCCCCS.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)



![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)

![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)


![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)


